molecular formula C12H7ClF3NO3S B3040620 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate CAS No. 219930-36-6

2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate

Cat. No.: B3040620
CAS No.: 219930-36-6
M. Wt: 337.7 g/mol
InChI Key: PYUGRIDNVVIKFJ-UHFFFAOYSA-N
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Description

“2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate” is a chemical compound with the molecular formula C12H7ClF3NO3S and a molecular weight of 337.7 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves the use of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products . 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride, a related compound, is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula C12H7ClF3NO3S . More detailed structural analysis would require specific spectroscopic studies or computational modeling .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is succinate dehydrogenase (complex II) , a key enzyme in the mitochondrial respiratory chain . This enzyme plays a crucial role in energy production within cells.

Mode of Action

This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to succinate dehydrogenase and inhibits its activity, disrupting the normal function of the mitochondrial respiratory chain.

Biochemical Pathways

By inhibiting succinate dehydrogenase, this compound disrupts the tricarboxylic acid (TCA) cycle or Krebs cycle, a crucial biochemical pathway involved in cellular respiration. This disruption leads to a decrease in ATP production, affecting the energy balance within cells .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within cells. This can result in cell death, making the compound potentially useful as a pesticide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is its high selectivity for PTPs, which allows for the specific inhibition of these enzymes without affecting other cellular processes. It is also relatively easy to synthesize and has been shown to be stable under a wide range of experimental conditions. However, this compound does have some limitations, including its potential toxicity and the need for careful dosing and handling. It is also important to note that this compound may not be effective in all experimental systems, and its effects may vary depending on the specific PTP being targeted.

Future Directions

There are many potential future directions for research involving 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate. One area of interest is the development of more selective inhibitors of specific PTPs, which could have important therapeutic applications. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effects. Additionally, there is ongoing research into the role of PTPs in various disease states, and this compound is likely to continue to be an important tool for investigating these processes.

Scientific Research Applications

2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate has been used extensively in scientific research to investigate the role of PTPs in various disease states, including cancer, diabetes, and autoimmune disorders. It has been shown to inhibit a wide range of PTPs, including both receptor and non-receptor PTPs, and has been used to study the downstream effects of PTP inhibition on cellular signaling pathways.

Properties

IUPAC Name

(2-chloropyridin-3-yl) 4-(trifluoromethyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3S/c13-11-10(2-1-7-17-11)20-21(18,19)9-5-3-8(4-6-9)12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGRIDNVVIKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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